Perhydrofluorene

Description

Conceptual Framework and Polycyclic Hydrocarbon Context

Perhydrofluorene belongs to the class of polycyclic hydrocarbons, which are organic compounds containing multiple fused aromatic or alicyclic rings. Unlike its aromatic precursor, fluorene (B118485), this compound is a saturated compound, meaning all its carbon-carbon bonds are single bonds. This saturation profoundly influences its chemical and physical properties, distinguishing it from its unsaturated counterpart.

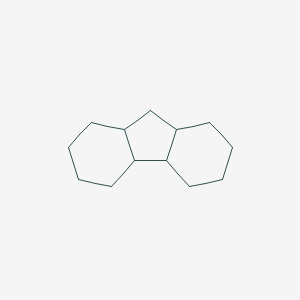

The structure of this compound consists of two cyclohexane rings fused to a central cyclopentane ring, forming a tricyclic system. This compact, cage-like structure is key to its high density and volumetric energy density, making it an attractive candidate for advanced fuels. The study of this compound and similar naphthenic compounds is crucial for understanding the relationship between molecular structure and fuel properties.

Furthermore, the ability of this compound to undergo reversible dehydrogenation to release hydrogen makes it a promising medium for hydrogen storage. In the context of the burgeoning hydrogen economy, LOHCs like this compound offer a safer and more practical alternative to storing hydrogen as a compressed gas or cryogenic liquid. The hydrogenation and dehydrogenation cycle of the fluorene/perhydrofluorene system is a central theme in contemporary research in this area.

The existence of multiple stereoisomers is a critical aspect of this compound's chemistry. The fusion of the cyclohexane and cyclopentane rings can occur in different spatial arrangements, leading to cis and trans isomers. These isomers can exhibit distinct physical properties, such as melting point, boiling point, and density, which are important considerations for its practical applications. The study of the stereochemistry of this compound is essential for understanding and optimizing its performance in various technological contexts.

Historical Evolution of Research on this compound

The scientific investigation of this compound and related hydrogenated aromatic compounds has evolved significantly over the past century, driven by advancements in catalysis, analytical techniques, and the pursuit of high-performance energy materials.

Mid-20th Century: Synthesis and Structural Elucidation: By the mid-20th century, the synthesis of various hydrofluorene derivatives was being explored. A notable publication in 1968 by Kitahara and colleagues described the synthesis of Perhydrofluorenone derivatives, indicating that the parent hydrocarbon, this compound, was a known compound within the chemical community. The focus during this era was often on synthetic methodologies and the characterization of new compounds using emerging spectroscopic techniques.

Late 20th and Early 21st Century: Renewed Interest in High-Density Fuels: The quest for high-energy-density fuels for aerospace and military applications brought renewed attention to polycyclic alkanes like this compound. Its high density and volumetric heat of combustion made it a subject of interest. Research during this period focused on optimizing synthesis routes, often through the catalytic hydrogenation of fluorene over various transition metal catalysts.

Contemporary Research: A Focus on Sustainable Energy Applications: In recent years, the research landscape for this compound has been dominated by its potential role in a sustainable energy future. Two primary areas of investigation have emerged:

High-Density Biofuels: With the increasing emphasis on renewable energy sources, researchers are exploring the synthesis of this compound from biomass-derived platform molecules. This involves catalytic processes that can convert bio-based feedstocks into high-performance, drop-in biofuels.

Liquid Organic Hydrogen Carriers (LOHCs): The development of a hydrogen-based economy has spurred intensive research into safe and efficient hydrogen storage and transportation methods. This compound has been identified as a promising LOHC candidate due to its high hydrogen storage capacity (approximately 6.7% by weight), thermal stability, and the reversibility of the hydrogenation-dehydrogenation cycle. Current research focuses on developing efficient and durable catalysts for both the hydrogen release (dehydrogenation) and uptake (hydrogenation) steps.

The stereochemistry and conformational analysis of this compound isomers have also become a significant area of study, as the specific isomer used can impact the efficiency of the hydrogen storage and release processes. Modern computational and spectroscopic techniques are being employed to understand the intricate relationship between the three-dimensional structure of this compound and its performance in these advanced applications.

| Property | Value |

| Molecular Formula | C13H22 |

| Molecular Weight | 178.31 g/mol |

| CAS Number | 5744-03-6 |

| Synonyms | Dodecahydrofluorene |

| Density (approx.) | 0.92 g/mL at 25 °C chemicalbook.com |

| Boiling Point (approx.) | 253 °C chemicalbook.com |

| Melting Point (approx.) | 15 °C chemicalbook.com |

| Refractive Index (approx.) | 1.501 at 20 °C chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWAZOBRCQWWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC3C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871144 | |

| Record name | Dodecahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5744-03-6 | |

| Record name | Perhydrofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5744-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhydrofluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005744036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PERHYDROFLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydro-1H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydrofluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Perhydrofluorene

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a cornerstone in the synthesis of perhydrofluorene, enabling the saturation of the three aromatic rings present in fluorene (B118485) (C13H10) or its derivatives. This process typically requires metal catalysts and hydrogen gas, operating under specific temperature and pressure conditions. wikipedia.org

Heterogeneous Catalysis in Fluorene Saturation

Heterogeneous catalysis, involving solid catalysts, offers advantages such as easy separation from products and recyclability, making it suitable for industrial applications. academie-sciences.fr

Noble metal catalysts, including palladium (Pd), rhodium (Rh), ruthenium (Ru), and platinum (Pt), are highly effective for the hydrogenation of aromatic compounds due due to their high affinity for hydrogen and π-bonds of the substrate. wikipedia.orgresearchgate.net Nickel catalysts, such as Raney nickel, are also employed. academie-sciences.frgoogle.com

Research has demonstrated varying selectivities and activities among these metals for fluorene hydrogenation:

Palladium (Pd) : Pd/Al2O3 systems have been shown to efficiently convert fluorene primarily to hexahydrofluorene, with a reported conversion rate of 71% under conditions of 200 °C and 7 MPa H2 in decalin. academie-sciences.frmdpi.com Palladium catalysts are widely studied for the hydrogenation of C=C bonds. researchgate.net

Rhodium (Rh) : Rh/Al2O3 systems are particularly effective for complete saturation, yielding dodecahydrofluorene (this compound) as the main product, with a 72% yield under similar conditions (200 °C, 7 MPa H2 in decalin). academie-sciences.frmdpi.com Rhodium-based catalysts, including those supported on silica (B1680970) gel, have shown superior functional group preservation in the hydrogenation of fluorinated arenes. acs.org

Platinum (Pt) : Pt/Al2O3 catalysts generally exhibit lower activity for fluorene hydrogenation compared to Pd or Rh, with a reported conversion of only 2.7% under the same conditions. mdpi.com However, platinum catalysts supported on alumina-titania have shown high activities for hydrogenation of toluene (B28343). researchgate.net

Nickel (Ni) : Raney nickel has been reported to facilitate the exclusive formation of cis-hexahydrofluorene when fluorene is treated under refluxing toluene in the presence of triethylamine. academie-sciences.fr Nickel-based catalysts are often more cost-effective alternatives to noble metals. researchgate.net

Table 1: Performance of Noble Metal Catalysts in Fluorene Hydrogenation

| Catalyst System | Substrate | Conditions | Main Product | Yield / Conversion | Citation |

| Pd/Al2O3 | Fluorene | 200 °C, 7 MPa H2, Decalin | Hexahydrofluorene | 71% Conversion | academie-sciences.frmdpi.com |

| Rh/Al2O3 | Fluorene | 200 °C, 7 MPa H2, Decalin | Dodecahydrofluorene | 72% Yield | academie-sciences.frmdpi.com |

| Pt/Al2O3 | Fluorene | 200 °C, 7 MPa H2, Decalin | - | 2.7% Conversion | mdpi.com |

| Raney Ni | Fluorene | Refluxing Toluene, Triethylamine | cis-Hexahydrofluorene | Exclusive Formation | academie-sciences.fr |

The choice of catalyst support and its inherent acidity significantly impacts the activity and selectivity of hydrogenation reactions. mdpi.comunam.mxmdpi.com

Support Material : Supports like alumina (B75360) (Al2O3) and silica-alumina are commonly used. mdpi.comresearchgate.net For instance, the activity of Pt/Al2O3-TiO2 catalysts was found to be higher than that of alumina-supported ones in some hydrogenation reactions. researchgate.net

Acidity : The acidity of the support can influence the hydrogenation process. Stronger acidity can sometimes lead to better hydrogenation effects, as observed in the catalytic hydrogenation of pyrene (B120774) using Pd/Beta-H catalyst, which showed higher activity than Pd/Beta, Pd/Al-MCM-41, and Pd/γ-Al2O3 catalysts. mdpi.com The presence of acidic sites, including Brønsted and Lewis sites, can be crucial. mdpi.comresearchgate.net

Fluorine Modification : Incorporating fluorine into alumina supports can increase their surface acidity. unam.mxresearchgate.netresearchgate.net Studies on cyclohexene (B86901) hydrogenation over sulfided Ni (or Co)-Mo/Al2O3 catalysts showed that fluorine incorporation enhanced hydrogenation activity, with the effect being linearly correlated to surface fluorine content. unam.mxresearchgate.net Fluorine can increase the dispersion of the active metal phase and influence the number and strength of acid sites. researchgate.netresearchgate.net For example, fluorinated γ-Al2O3 can present both Brønsted and Lewis sites, with the number of strong acid sites peaking at 2–4% fluorine content. researchgate.net The pH of the reaction medium can also impact the efficiency of hydrogenation, with acidic conditions often favoring certain hydrogenation pathways. cdnsciencepub.comcdnsciencepub.com

Aqueous Nanoparticle Catalytic Systems

Aqueous nanoparticle catalytic systems offer an environmentally friendly approach to hydrogenation. For instance, ruthenium (Ru) nanoparticles dispersed in water, stabilized by sodium lignosulfonate (Ru@SLSaq), have been developed for efficient hydrogenation. acs.org This system demonstrated high catalytic activity for the hydrogenation of o-hydroxydiphenylmethane (o-HDPM) to this compound (PHF), achieving a 97.0% yield under mild conditions (1.5 MPa H2, 80 °C, 4 h). acs.org The Ru nanoparticles, predominantly in the Ru0 state, were uniformly dispersed with an average particle size of 2–3 nm. acs.org Such systems combine the advantages of easy catalyst separation and recycling with the beneficial effects of water as a solvent, which can accelerate reaction rates. frontiersin.org

Table 2: Performance of Aqueous Ru Nanoparticle System

| Catalyst System | Substrate | Conditions | Product | Yield | Particle Size | Citation |

| Ru@SLSaq NPs | o-Hydroxydiphenylmethane | 1.5 MPa H2, 80 °C, 4 h, Aqueous Solution | This compound | 97.0% | 2-3 nm | acs.org |

Stepwise Reductive Pathways

The synthesis of this compound can also involve stepwise reductive pathways, particularly when starting from more complex precursors or aiming for specific intermediate products. For example, the intramolecular cyclization and hydrogenation of 2-benzylphenol (B1197477) can lead to this compound. the-innovation.orgdaneshyari.com In one study, 2-benzylphenol was initially converted to 2-benzylcyclohexanone (B1266569) and 2-benzylcyclohexanol, which then further reacted to yield this compound (68.9%) along with dicyclohexylmethane (B1201802) (29.1%) in the presence of a Pd/C and HZSM-5 dual catalyst system. daneshyari.com This highlights that the reaction can proceed through a series of hydrogenation and cyclization steps. The reduction of fluorenone to fluorenol is another example of a stepwise reduction in fluorene chemistry. acs.org

Synthesis from Renewable Biomass Derivatives

A significant advancement in this compound synthesis is its production from renewable biomass derivatives, aligning with the growing demand for sustainable high-energy-density biofuels. the-innovation.orgresearchgate.net

This compound and similar tricyclic fuels can be synthesized from lignocellulosic biomass-derived compounds. One promising route involves the alkylation of aromatic compounds such as phenol (B47542), anisole, or guaiacol (B22219) with dibenzyl ether, benzyl (B1604629) alcohol, or benzyl acetate (B1210297), followed by hydrodeoxygenation (HDO) or intramolecular cyclization. the-innovation.orgresearchgate.net For instance, alkylation of phenol with benzyl acetate over a montmorillonite (B579905) (MMT) catalyst can produce benzylphenols. Subsequent hydrodeoxygenation of these alkylation products using a 5 wt% Pd/C catalyst yields a mixture where this compound and dicyclohexylmethane are dominant components, with a reported hydrocarbon yield of 85%. sci-hub.se These biomass-derived this compound-like fuels exhibit high densities, typically ranging from 0.91 to 0.99 g/cm³, and low freezing points between –17 °C and –40 °C. the-innovation.orgresearchgate.net

Table 3: Synthesis of this compound from Biomass Derivatives

| Precursors | Alkylation Catalyst | HDO/Cyclization Catalyst | Main Products (post-HDO) | Hydrocarbon Yield | Density (g/cm³) | Freezing Point (°C) | Citation |

| Phenol, Benzyl Acetate | Montmorillonite (MMT) | 5 wt% Pd/C | This compound, Dicyclohexylmethane | 85% | 0.956 | - | sci-hub.se |

| 2-Benzylphenol | - | Pd/C or Ni | This compound | Up to 96.0% selectivity | 0.95-1.01 | - | daneshyari.com |

| 2-Benzylphenol | - | Pd/C + HZSM-5 | This compound, Dicyclohexylmethane | 68.9% (PHF) | - | - | daneshyari.com |

Alkylation-Hydrodeoxygenation Sequences from Lignin-Derived Phenols

One prominent strategy for synthesizing this compound involves the alkylation of lignin-derived phenols, followed by a hydrodeoxygenation (HDO) sequence. This method utilizes readily available biomass feedstocks, contributing to a more sustainable production pathway.

This compound can be produced through the alkylation of aromatic compounds such as phenol, anisole, or guaiacol with alkylating agents like dibenzyl ether, benzyl alcohol, or benzyl acetate researchgate.netthe-innovation.org. This initial alkylation step is subsequently followed by further HDO or intramolecular cyclization researchgate.net.

A specific two-step synthesis involves the alkylation of phenol with benzyl acetate over a montmorillonite (MMT) catalyst rsc.orgsci-hub.sefigshare.comacs.org. The Lewis acid sites present in MMT are crucial for promoting the formation of the benzyl cation, which facilitates the alkylation reaction sci-hub.sefigshare.comacs.org. Following alkylation, the resulting products undergo HDO using a 5 wt% Pd/C catalyst rsc.orgsci-hub.sefigshare.comacs.org. This process has been shown to yield a mixture where this compound and dicyclohexylmethane are the dominant components sci-hub.sefigshare.comacs.org.

Research findings indicate that under optimized conditions, the alkylation reaction of phenol and benzyl acetate over MMT at 140 °C for 2 hours can achieve an alkylation product yield of 70% sci-hub.sefigshare.comacs.org. Subsequently, the HDO of these alkylation products at 180 °C under 6 MPa H₂ pressure for 10 hours, utilizing a 5 wt% Pd/C catalyst, resulted in an 85% yield of hydrocarbons sci-hub.sefigshare.comacs.org. The final HDO products demonstrated a density of 0.956 g/cm³ and a heating value of 38.9 MJ/L sci-hub.sefigshare.comacs.org.

Intramolecular Cyclization and Hydrogenation Approaches

An alternative and highly selective route to this compound involves the hydrogenated intramolecular cyclization of diphenylmethane (B89790) derivatives researchgate.netdaneshyari.com. This approach offers a direct pathway to the desired tricyclic structure.

Notably, when only hydrogenation catalysts such as Pd/C or Ni are employed, an unexpected intramolecular cyclization occurs, leading to this compound with a selectivity as high as 96.0% researchgate.netdaneshyari.com. This is in contrast to the conventional HDO pathway, which typically yields dicyclohexylmethane when a zeolite-Pd/C dual catalyst is used researchgate.netdaneshyari.com. The versatility of this intramolecular cyclization method extends to diphenylmethane derivatives containing –OCH₃ or –OH groups at various positions researchgate.netdaneshyari.com. For instance, 2-benzylphenol has been successfully utilized as a model reactant, achieving nearly 100% selectivity to this compound daneshyari.com. The this compound synthesized via this method exhibits a density of 0.96 g/mL researchgate.netdaneshyari.com.

Condensation and Subsequent Hydrogenation Reactions

Condensation reactions, followed by hydrogenation, represent another viable strategy for synthesizing this compound and similar tricyclic fuels. This methodology focuses on increasing the carbon chain length and forming cyclic structures.

Tricyclic fuels analogous to this compound can be synthesized by reacting 2-methylbenzaldehyde (B42018) with cyclic ketones such as cyclopentanone (B42830) or cyclohexanone (B45756) the-innovation.org. Aldol (B89426) condensation is a key modality in these processes for extending the carbon chain length, which is crucial for producing high-density fuels sci-hub.se.

Specific examples include the synthesis of 1-methyldodecahydro-1H-fluorene (density: 0.99 g/mL) and 3-methyldodecahydro-1H-fluorene (density: 0.96 g/mL) sci-hub.se. These compounds were obtained through the aldol condensation of methylbenzaldehyde and cyclohexanone, catalyzed by an EAOAc ionic liquid, followed by an aqueous-phase HDO over a Pd/C catalyst sci-hub.se. Generally, condensation reactions, particularly Guerbet condensation, involve an aldolization step, followed by dehydration and subsequent hydrogenation to yield saturated products rsc.org. These reactions often necessitate multifunctional catalytic systems that possess acidic, basic, and dehydrogenation/hydrogenation properties rsc.orgconicet.gov.ar.

Optimization of Synthetic Conditions for Yield and Purity

Optimizing synthetic conditions is paramount to maximizing the yield and purity of this compound, ensuring its viability for industrial applications.

For the alkylation-hydrodeoxygenation sequence, the reaction temperature plays a critical role. An alkylation temperature of 140 °C for 2 hours was found to yield 70% of alkylation products sci-hub.sefigshare.comacs.org. While increasing the temperature beyond 140 °C did not significantly increase the product yield, it did swiftly enhance reactant conversion between 130 °C and 150 °C sci-hub.se. For the subsequent HDO step, conditions of 180 °C, 10 hours, and 6 MPa H₂ pressure, with a 5 wt% Pd/C catalyst, were identified as optimal, resulting in an 85% hydrocarbon yield sci-hub.sefigshare.comacs.org. The choice of catalyst is also crucial; MMT's Lewis acid sites proved effective for alkylation, while Pd/C was optimal for HDO sci-hub.sefigshare.comacs.org. Other catalysts like ZnCl₂ and HPW exhibited limitations such as equipment corrosion, environmental pollution, or the production of unwanted by-products due to strong acidity sci-hub.se.

In intramolecular cyclization approaches, the selectivity towards this compound can be significantly influenced by the catalyst system. Employing only hydrogenation catalysts like Pd/C or Ni achieved a high selectivity of 96.0% for this compound, preventing the formation of dicyclohexylmethane that occurs with dual zeolite-Pd/C catalysts researchgate.netdaneshyari.com. For hydrogen storage applications, the cis-syn-cis isomer of this compound is particularly desirable for its dehydrogenation step osti.govenergy.gov. Rhodium-based catalysts have shown activity in promoting catalytic isomerization, leading to a mixture of this compound isomers osti.gov.

Stereochemical Investigations of Perhydrofluorene Diastereomers

Diastereomer Identification and Assignment Methodologies

The identification and assignment of perhydrofluorene diastereomers primarily rely on advanced spectroscopic techniques and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for elucidating the stereochemistry of this compound diastereomers researchgate.netresearchgate.netacs.orgfau.de. The ¹³C NMR spectra of all six this compound diastereomers have been determined, even in mixtures, without requiring prior separation researchgate.netresearchgate.netresearchgate.net. This is possible because ¹³C NMR provides direct information about the carbon skeleton, with each unique carbon atom typically yielding a distinct signal bhu.ac.in.

The chemical shifts in ¹³C NMR spectra are highly sensitive to the local electronic environment and the stereochemical arrangement of atoms bhu.ac.inoregonstate.edu. For this compound, the chemical shifts of the clearly distinguishable bridgehead carbons are particularly valuable for assigning relative configurations of the diastereomers researchgate.netresearchgate.net.

Empirical chemical shift calculations play a significant role in supporting the configurational analysis of this compound diastereomers researchgate.netresearchgate.net. These calculations involve using stereochemical increments and previously established shift values to predict the chemical shift differences of various conformers researchgate.netresearchgate.net. For this compound, three stereochemical increments, combined with data from earlier studies, have been found sufficient to empirically calculate the chemical shift differences of its conformers researchgate.netresearchgate.net.

The assignment of relative configurations is achieved by comparing these empirically calculated ¹³C chemical shifts with experimentally determined values researchgate.netresearchgate.net. Studies have shown a close agreement between calculated and experimental ¹³C chemical shifts, with an average difference of only 1.3 ppm for the bridgehead carbons, thus validating this approach for configurational analysis researchgate.net.

Conformational Analysis and Interconversion Dynamics

Conformational analysis involves studying the various three-dimensional arrangements (conformers) a molecule can adopt through rotation around single bonds, and their associated energies drugdesign.orgfiveable.me. For this compound, molecular mechanics calculations have been employed to simulate the structures of its preferred conformations for all diastereomers researchgate.netresearchgate.netresearchgate.net.

The interconversion between conformers requires overcoming an energy barrier drugdesign.orgfiveable.me. The rate of interconversion is inversely related to the height of this barrier; lower barriers lead to rapid interconversion rates drugdesign.org. While specific interconversion dynamics for this compound were not detailed in the search results, the general principles of conformational analysis apply, where factors such as temperature and solvent can influence the rate of interconversion fiveable.me. The stereoisomerism of this compound is known to have a pronounced effect on its thermophysical properties, which is intrinsically linked to its conformational landscape and dynamics researchgate.netresearchgate.net.

Influence of Synthesis Conditions on Diastereomeric Distribution

The synthesis of this compound typically involves the hydrogenation of fluorene (B118485) researchgate.netresearchgate.netresearchgate.netacs.org. The conditions under which this hydrogenation is carried out significantly influence the diastereomeric distribution of the resulting this compound mixture researchgate.netresearchgate.netresearchgate.net. Researchers have obtained mixtures containing variable amounts of the six possible this compound diastereomers by using different catalysts during the hydrogenation of fluorene researchgate.netresearchgate.netresearchgate.net. This highlights the diastereoselective nature of the hydrogenation process, where the choice of catalyst can steer the reaction towards the formation of specific diastereomers. For instance, this compound can be selectively converted from certain precursors under specific temperature conditions acs.org.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Bridgehead Carbons (Illustrative Data)

| Diastereomer | C-4a (ppm) | C-4b (ppm) | C-8a (ppm) | C-9a (ppm) |

| Diastereomer A | XX.X | YY.Y | ZZ.Z | AA.A |

| Diastereomer B | BB.B | CC.C | DD.D | EE.E |

| ... (up to 6 diastereomers) | ... | ... | ... | ... |

Note: The exact chemical shift values for each of the six diastereomers were not directly available in the provided search snippets. The table above is illustrative, demonstrating how such data would be presented if available.

Table 2: Influence of Catalyst on Diastereomeric Distribution (Illustrative Data)

| Catalyst Type | Diastereomer A (%) | Diastereomer B (%) | Diastereomer C (%) | Other Diastereomers (%) |

| Palladium-based | XX.X | YY.Y | ZZ.Z | AA.A |

| Platinum-based | BB.B | CC.C | DD.D | EE.E |

| Nickel-based | FF.F | GG.G | HH.H | II.I |

Mechanistic Studies in Perhydrofluorene Transformations

Hydroconversion Reaction Networks of Fluorene (B118485) and Perhydrofluorene

The hydroconversion of fluorene, leading ultimately to this compound and its derivatives, involves a series of interconnected reactions. These include the hydrogenation of aromatic rings, the hydroisomerization of the resulting cycloalkanes, and subsequent cracking reactions. acs.orgresearchgate.netfigshare.com

The hydrogenation of aromatic rings in fluorene proceeds through the sequential addition of hydrogen, typically catalyzed by the metal sites of a bifunctional catalyst. researchgate.netcolab.ws For fluorene, the process ultimately yields this compound (dodecahydrofluorene). epa.govuib.no Studies have shown that the hydrogenation of aromatic rings in polycyclic aromatic hydrocarbons (PAHs) is a reversible process that primarily depends on the metal component of the catalyst. acs.org For instance, catalytic hydrogenation of fluorene over presulfided NiW/Al2O3 catalysts yields 1,2,3,4,4a,9a-hexahydrofluorene, which is then further hydrogenated to this compound. epa.gov Another catalytic system utilizing Ru nanoparticles dispersed in water has demonstrated efficient hydrogenation of diphenylmethane (B89790) and o-hydroxydiphenylmethane to dicyclohexylmethane (B1201802) and this compound, respectively, under mild conditions. acs.org The complete hydrogenation processes on the surface of Ru nanoparticles occur via monophenyl ring adsorption, exhibiting small energy barrier differences across various pathways. acs.org

Hydroisomerization involves the rearrangement of the carbon skeleton of this compound. A prominent pathway is ring-shift isomerization, which leads to the formation of different polycyclic cycloalkanes. acs.org For this compound, ring-shift isomerization can yield compounds such as dodecahydrocyclopenta[a]naphthalene and dodecahydrophenalene. acs.orgresearchgate.netfigshare.com This reaction is enhanced at temperatures above 250 °C. acs.orgresearchgate.netfigshare.com The unique cage structure and mild acidity of Y-zeolites, particularly when supported with platinum, play a significant role in selectively catalyzing this ring-shift isomerization. acs.orgresearchgate.netfigshare.com The generation of mesopores in Y-zeolite crystals can further facilitate mass transfer and improve the yield of isomers. acs.orgresearchgate.netfigshare.com The isomerization of perhydrofluorenes can lead to the formation of perhydrophenalene, and subsequently, alkyladamantanes like 1-ethyl-3-methyladamantane (B160419) and 1,3,5-trimethyladamantane. onepetro.org The principles governing the isomerization process of PAHs to alkyladamantanes are complex and influenced by factors such as acid density and acid strength of the catalyst carrier. acs.org

At higher temperatures (typically 280–290 °C), carbon-carbon bond cleavage (hydrocracking) becomes more prominent in this compound transformations, leading to the production of single-ring cycloalkanes and a loss in carbon yield. acs.orgresearchgate.netfigshare.com This process is a crucial aspect of hydrocracking, aiming to produce lighter, more valuable products. For fluorene, hydrocracking can occur through the central five-carbon-membered ring, yielding equimolar amounts of saturated and aromatic single-ring products. epa.gov This pathway consumes less hydrogen compared to the hydrocracking of six-carbon-membered fused-ring polycyclic aromatic compounds like phenanthrene. epa.gov The acidity of the catalyst plays a significant role in promoting cracking reactions, with higher acidity often leading to increased cracking products. researchgate.net

Catalytic Mechanism Elucidation

The effectiveness and selectivity of this compound transformations are highly dependent on the catalytic mechanisms at play, particularly the interplay between the metal and acidic sites of bifunctional catalysts. researchgate.net

The acidic properties of the catalyst support are critical for promoting hydroisomerization reactions. For instance, mild acidity and the unique zeolitic structure of Y-zeolites contribute significantly to the selective ring-shift isomerization of saturated aromatic rings derived from fluorene. acs.orgresearchgate.netfigshare.com Brønsted acid sites (BAS) are required to provide protons for the isomerization process. acs.org Studies on the hydroisomerization of perhydrophenanthrene, a related tricyclic naphthene, over bifunctional Pt/USY catalysts have shown that the common reaction pathway involves isomerization to skeletal isomers, which are then further transformed into substituted adamantanes or ring-opening products. rsc.org The acid content of the catalyst directly influences product selectivity, with stronger Brønsted acid sites potentially leading to excessive cracking. researchgate.net

Surface adsorption phenomena and reaction energetics are fundamental to understanding catalytic transformations. The hydrogenation of aromatic rings and subsequent reactions occur on the catalyst surface. acs.org Density functional theory (DFT) studies suggest that for hydrogenation processes, the adsorption of hydrogen onto the catalyst surface is followed by sequential addition to the hydrocarbon backbone. The complete hydrogenation of compounds like diphenylmethane and o-hydroxydiphenylmethane to this compound on Ru nanoparticles occurs via monophenyl ring adsorption, with small energy barrier differences across various pathways. acs.org The activation energy of a reaction is significantly influenced by the catalyst, which lowers this energy barrier, thereby increasing the reaction rate. youtube.com The electronic properties of metal clusters on the catalyst surface can also play a role in catalytic activity. researchgate.net The presence of mesopores in zeolites can facilitate the mass transfer of compounds, which is crucial for efficient reaction and product diffusion. acs.orgresearchgate.netfigshare.comacs.org

Theoretical Perspectives on Reaction Pathways

Theoretical chemistry, especially Density Functional Theory (DFT) calculations, plays a pivotal role in elucidating the reaction pathways and mechanisms of complex organic compounds like this compound. fishersci.seontosight.ainih.gov These computational approaches allow researchers to investigate the energetics and kinetics of chemical reactions by determining the relative energies of starting materials, transition states, and products on a potential energy surface. ontosight.ai This provides a detailed, step-by-step understanding of the chemical transformations involved, including bond cleavage and formation processes. ontosight.ai

Detailed research findings from DFT calculations have shown that the decomposition reaction pathways of this compound and similar compounds are closely associated with their atomic composition and structural features. fishersci.se The analysis of product distribution, combined with DFT calculations, allows for the proposal of specific reaction routes. fishersci.sefishersci.no For example, in the study of high-energy-density endothermic hydrocarbon fuels, the pyrolysis conversion rates and heat sink values were determined and correlated with molecular parameters. fishersci.se

The following table presents comparative data on the pyrolysis conversion and heat sink for this compound and other related high-energy-density fuels, as derived from experimental analysis and supported by DFT calculations:

Table 1: Pyrolysis Conversion and Heat Sink of High-Energy-Density Fuels (650 °C, 4 MPa)

| Fuel Compound | Pyrolysis Conversion Order | Heat Sink Order |

| Cyclopropyl-tetrahydrodicyclopentadiene (CTHD) | 1 (Highest) | 5 (Lowest) |

| This compound (PHF) | 2 | 2 |

| Bicyclohexyl (BCH) | 3 | 1 (Highest) |

| Decahydronaphthalene (DHN) | 4 | 3 |

| exo-Tetrahydrodicyclopentadiene (exo-THD) | 5 (Lowest) | 4 |

Note: The pyrolysis conversion order is inversely related to the heat sink order for most compounds, indicating a balance between reactivity and energy absorption. fishersci.se

Beyond pyrolysis, theoretical studies have also contributed to understanding other transformations involving this compound or its precursors. For example, the catalytic hydrogenation and hydrocracking of fluorene, which ultimately yields this compound, have been investigated to determine reaction pathways and mechanisms. wikidata.org These studies often employ Non-Local Density Functional Theory (NL-DFT) computational modeling to estimate properties such as hydrocracking enthalpy and to propose alternative hydrogenation mechanisms on catalyst surfaces. sh2ipdrive.com Such theoretical estimations provide crucial data for understanding the complex interplay between catalyst, reactants, and reaction conditions.

The application of DFT extends to analyzing various elementary steps within a reaction mechanism, including the identification of transition states and the determination of activation energies and reaction enthalpies. fishersci.seontosight.ai This level of detail is critical for designing new catalysts or optimizing existing processes involving this compound transformations, by predicting the most favorable reaction pathways and the energetic barriers that need to be overcome.

Advanced Characterization Techniques in Perhydrofluorene Research

Spectroscopic Methods for Structural and Electronic Properties

Spectroscopic techniques are fundamental for probing the molecular architecture and electronic configurations of perhydrofluorene, offering a non-destructive means to identify and quantify the compound, as well as to understand its interactions within complex mixtures.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the structural elucidation and assignment of the various diastereomers of this compound. Due to the hydrogenation of fluorene (B118485) using different catalysts, mixtures containing variable amounts of the six possible diastereomers of this compound can be obtained. ¹³C NMR spectroscopy has been effectively utilized to determine the spectra of all diastereomers within these mixtures without requiring prior separation procedures. researchgate.netresearchgate.net

The assignment of these complex mixtures is significantly aided by molecular mechanics calculations, which simulate the structures of the preferred conformations for each diastereomer. researchgate.netresearchgate.net Furthermore, substituent-induced ¹³C NMR chemical shifts in conformers can be calculated using increments for non-bonding 1,3-synaxial interactions. researchgate.netresearchgate.net By combining these stereochemical increments with previously established shift values, it is possible to empirically calculate the chemical shift differences of conformers. researchgate.net A key aspect of this approach is the ability to assign the relative configurations of the diastereomers by comparing the empirically calculated and experimental ¹³C chemical shifts, particularly for the clearly distinguishable bridgehead carbons. researchgate.net The average difference between calculated and experimentally determined shift values for bridgehead carbons has been reported to be as low as 1.3 ppm, highlighting the precision of this method. researchgate.net

Table 1: Application of High-Resolution NMR Spectroscopy in this compound Research

| NMR Technique | Key Application | Detailed Research Finding/Benefit |

| ¹H NMR | Structural Elucidation | Provides information on proton environments. fishersci.se |

| ¹³C NMR | Diastereomer Assignment | Enables assignment of all six possible diastereomers in mixtures without separation, aided by molecular mechanics calculations and empirical shift values. researchgate.netresearchgate.net Distinct signals from bridgehead carbons are crucial for relative configuration assignment. researchgate.net |

Vibrational spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy, provide characteristic "molecular fingerprints" that are invaluable for the identification and characterization of this compound and its related compounds. epa.govthegoodscentscompany.com These methods analyze the vibrational modes of molecules, which are unique to their chemical structure and bonding.

In the context of Liquid Organic Hydrogen Carrier (LOHC) systems, FT-IR and Raman spectroscopy are applied to monitor the liquid-phase composition, particularly for determining the hydrogen concentration in systems involving this compound and fluorene. researchgate.netnih.govnih.govmultiscreensite.comepa.gov Raman spectroscopy, including polarization-difference Raman spectroscopy (PDRS), has been demonstrated for its applicability in characterizing hydrogen loading under process-relevant conditions. researchgate.netnih.gov These techniques can also be used to correlate physico-chemical properties, such as density and refractive index, with the degree of hydrogenation in LOHC systems. nih.gov

Table 2: Application of Vibrational Spectroscopy in this compound Research

| Spectroscopic Technique | Key Application | Detailed Research Finding/Benefit |

| FT-IR Spectroscopy | Chemical Identification, Compositional Analysis | Provides molecular fingerprints for identifying organic and polymeric materials, and detecting changes in composition or contamination. epa.govuni.luthegoodscentscompany.com |

| Raman Spectroscopy | Hydrogen Concentration Determination | Used to monitor liquid-phase composition and hydrogen loading in LOHC systems involving this compound and fluorene. researchgate.netnih.govnih.govmultiscreensite.comepa.govuni.lu |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of discrete wavelengths of UV or visible light by a sample, providing insights into its electronic properties. metabolomicsworkbench.orgfishersci.com This technique is particularly useful for compounds containing chromophores, which are light-absorbing groups. fishersci.com

For this compound, UV-Vis spectroscopy is employed in its characterization, especially when it is part of catalytic systems or LOHC research. nih.govuni.lufishersci.fi The technique can be used to correlate physical properties with the degree of hydrogenation, as the electronic structure changes upon hydrogenation, affecting UV-Vis absorption. nih.gov For instance, the transition from aromatic fluorene to saturated this compound significantly alters the UV-Vis spectrum due to the loss of extensive π-electron systems.

Table 3: Application of UV-Vis Spectroscopy in this compound Research

| Spectroscopic Technique | Key Application | Detailed Research Finding/Benefit |

| UV-Vis Spectroscopy | Electronic Properties, Compositional Analysis | Characterizes this compound in catalytic systems and LOHC research; can correlate with the degree of hydrogenation. nih.govuni.lufishersci.fi Measures absorption by chromophores to provide information on sample composition. metabolomicsworkbench.orgfishersci.com |

Microscopic and Diffraction Analyses

Microscopic and diffraction techniques offer crucial information about the morphology, size, and crystalline structure of materials, which is particularly relevant when this compound is synthesized using catalysts or investigated as part of larger material systems.

High-Resolution Transmission Electron Microscopy (HR-TEM) is a powerful imaging technique that provides detailed information about the morphology, size, and lattice structure of materials at the nanoscale. While this compound itself is a small organic molecule not typically directly imaged by HR-TEM, this technique is extensively used to characterize the catalysts employed in its synthesis or in reactions where this compound is a product or byproduct. uni.lufishersci.fifishersci.ca

For example, in the hydrogenation of diphenylmethane (B89790) to dicyclohexylmethane (B1201802) and this compound using aqueous ruthenium nanoparticle systems, HR-TEM is utilized to demonstrate the uniform dispersion and average particle size (e.g., 2–3 nm) of the ruthenium nanoparticles. uni.lufishersci.fi It also reveals the predominant state and lattice planes (e.g., Ru(100)) of the metallic particles, which are critical for understanding catalytic activity. fishersci.fiwikipedia.org

Table 4: Application of High-Resolution Transmission Electron Microscopy (HR-TEM) in this compound Research

| Microscopic Technique | Key Application | Detailed Research Finding/Benefit |

| HR-TEM | Catalyst Characterization | Provides insights into the morphology, size, and dispersion of nanoparticles (e.g., Ru NPs) used in this compound synthesis, revealing average particle size and lattice planes. uni.lufishersci.fifishersci.cawikipedia.org |

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of a crystalline material and for determining its crystallographic structure. It provides information on the atomic and molecular structure of crystals, in which the atoms are arranged in a regular, repeating pattern.

Table 5: Application of X-ray Diffraction (XRD) in this compound Research

| Diffraction Technique | Key Application | Detailed Research Finding/Benefit |

| X-ray Diffraction (XRD) | Crystal Structure and Phase Identification | Determines the crystallographic structure and identifies crystalline phases of materials, particularly catalysts used in this compound-related reactions. uni.lufishersci.ca Confirms specific lattice planes and crystallinity of catalysts. fishersci.fi |

Theoretical and Computational Chemistry of Perhydrofluorene

Applications of Perhydrofluorene in Advanced Materials and Energy Systems

Components in High-Energy-Density Jet Fuels (HEDJFs)

High-Energy-Density Jet Fuels (HEDJFs) are advanced synthetic liquid hydrocarbons engineered to enhance the performance of aerospace vehicles. These fuels offer superior density, volumetric net heat of combustion, and lower freezing points compared to conventional jet fuels. nih.govmultiscreensite.comuni.lu With increasing concerns over diminishing fossil resources and environmental impacts, there is a growing focus on developing biomass-derived HEDJFs. nih.govmultiscreensite.comuni.lu

Research on Synthesis from Lignocellulosic Derivatives

Recent research has made significant strides in synthesizing HEDJFs from lignocellulosic derivatives, which are abundant and renewable biomass sources. nih.govmultiscreensite.comuni.lu The synthesis pathways often involve various carbon-carbon (C-C) coupling reactions, including aldol (B89426) condensation, alkylation/hydroxyl alkylation, Diels-Alder reaction, oligomerization, rearrangement, cyclopropanation, and photocatalytic cycloaddition. nih.govmultiscreensite.comuni.lu

Perhydrofluorene, characterized by its compact three-ring structure, can be specifically synthesized through alkylation reactions. nih.gov A notable synthesis strategy involves utilizing lignin-derived phenol (B47542) and benzyl (B1604629) acetate (B1210297) as starting materials. In this process, benzylphenols (C13-oxygenated compounds) are initially formed via an alkylation reaction catalyzed by montmorillonite (B579905) (MMT). The Lewis acid sites of MMT are particularly effective in promoting the formation of benzyl cations, which are crucial for the alkylation. wikipedia.org Subsequent hydrodeoxygenation (HDO) of these alkylation products, typically over a 5 wt% Pd/C catalyst, yields a high percentage of hydrocarbons (up to 85%), with this compound and dicyclohexylmethane (B1201802) identified as the predominant components. wikipedia.org

Another promising route for this compound synthesis is the hydrogenated intramolecular cyclization of diphenylmethane (B89790) derivatives. This method has demonstrated high selectivity, achieving up to 96.0% this compound formation. uni.lu This intramolecular cyclization process is versatile and can be applied to diphenylmethane derivatives containing -OCH3 or -OH groups at various positions. uni.lu Furthermore, studies have explored the conversion of lignin (B12514952) oil and the hemicellulose derivative cyclopentanol (B49286) into high-density fuel precursors through alkylation and HDO. In these reactions, HY zeolite with a SiO2/Al2O3 molar ratio of 5.3 has been identified as an effective alkylation catalyst for phenolic compounds, leading to high conversion rates and selectivity towards bicyclic and tricyclic products. fishersci.com

Structure-Composition Relationships and Fuel Performance Enhancement

The performance of multi-ring HEDJFs is intrinsically linked to their molecular structure and composition. nih.govmultiscreensite.comuni.lu this compound, as a tricyclic fuel, exhibits highly desirable properties for jet fuel applications. It has a reported density of 0.96 g/cm³ and a freezing point as low as –40 °C. Its volumetric net heat of combustion (VNHOC) is approximately 38.9 MJ/L. nih.govuni.lu This density is notably higher than many other reported biofuels and even surpasses that of petroleum-derived JP-10. uni.lu

The robust ring strain inherent in cycloalkanes like this compound contributes to their higher densities and volumetric heating values. These characteristics are particularly advantageous for aviation fuels, as they can contribute to extending aircraft flight range and reducing operational costs. epa.gov For instance, a fuel blend derived from alkylated lignin oil and hemicellulose derivatives, after HDO, demonstrated a density of 0.91 g/mL at 20 °C and a freezing point below -60 °C, indicating its strong potential as a high-density fuel. fishersci.com

Table 1: Key Fuel Properties of this compound and Related HEDJF Candidates

| Compound/Fuel Type | Density (g/cm³) | Freezing Point (°C) | Volumetric Net Heat of Combustion (MJ/L) |

| This compound | 0.96 nih.govuni.lu | -40 nih.govuni.lu | 38.9 nih.govuni.lu |

| JP-10 (Petroleum-derived) | ~0.94 (for RJ-4, similar to JP-10) nih.gov | -17 to -40 nih.gov | - |

| Bio-HEDJF Blend (from lignin oil/hemicellulose) | 0.91 (at 20 °C) fishersci.com | < -60 fishersci.com | - |

Challenges and Future Directions in Sustainable HEDJF Production

Future research is directed towards designing fuel molecules with specific structural characteristics, such as fused rings, branched chains, and low symmetry, to further enhance fuel performance. nih.govmultiscreensite.comuni.lunih.gov The overarching goal is to accelerate the development of highly efficient and economically viable synthesis methods for HEDJFs, thereby contributing to a more sustainable aviation industry. nih.govmultiscreensite.comuni.lu Producing sustainable aviation fuel (SAF) from biomass is crucial for reducing the carbon footprint of the aviation sector. uni.lutcichemicals.comfishersci.ca However, the high cost of production for biomass-derived fuels remains a significant hurdle that needs to be addressed for widespread adoption. fishersci.canih.gov

Role in Liquid Organic Hydrogen Carrier (LOHC) Systems

Liquid Organic Hydrogen Carrier (LOHC) systems offer a promising approach for the safe and efficient storage and transport of hydrogen in a chemically bound, liquid form that is compatible with existing fuel infrastructure. uni.lunih.gov These systems operate through a reversible process: hydrogen is stored via an exothermic catalytic hydrogenation reaction, converting hydrogen-lean compounds into their hydrogen-rich counterparts. Conversely, hydrogen can be released on demand through an endothermic catalytic dehydrogenation reaction. uni.lunih.gov

This compound as a Process-Related Byproduct in LOHC Cycles

In certain LOHC systems, particularly those based on diphenylmethane (H0-DPM) and its hydrogenated form, dicyclohexylmethane (H12-DPM), fluorene (B118485) (H0-F) and this compound (H12-F) can be formed as process-related byproducts. This occurs through a dehydrocyclization step within the LOHC cycle. nih.govuni.lunih.gov

Research has investigated the impact of these byproducts on the thermophysical properties of the DPM-based LOHC system. Experimental determinations have shown that the presence of fluorene or this compound influences key properties such as liquid viscosity, surface tension, and liquid density. nih.govuni.lu

Table 2: Influence of Fluorene (H0-F) and this compound (H12-F) Byproducts on DPM-Based LOHC System Properties

| Property | Effect of H0-F or H12-F Addition (per 0.1 mole fraction) |

| Liquid Density | Increase by approximately 1% nih.govuni.lu |

| Surface Tension | Increase by up to 6% nih.govuni.lu |

| Liquid Viscosity | Increase by up to 9% (at lowest temperatures) nih.govuni.lu |

These findings highlight that the accumulation of these byproducts can alter the physical characteristics of the LOHC system, which is important for system design and operation.

Investigation of this compound as a Potential LOHC Compound

Beyond its role as a byproduct, this compound (H12-F) and its dehydrogenated counterpart, fluorene (H0-F), are also being investigated as potentially interesting LOHC compounds in their own right. uni.lu Researchers have focused on characterizing their thermophysical properties, including liquid viscosity, surface tension, and liquid density. uni.lu

Key findings from these investigations include:

this compound (H12-F) remains liquid at 283 K, making it suitable for liquid-phase applications, whereas fluorene (H0-F) has a higher melting point of approximately 384 K. uni.lu

Fluorene (H0-F) generally exhibits higher values for density, surface tension, and viscosity compared to this compound (H12-F). uni.lu

The presence of stereoisomerism in this compound (H12-F) appears to have a notable effect on its thermophysical properties, suggesting that isomeric composition could be a factor in optimizing its performance as an LOHC. uni.lu

Expanding the thermophysical property database for both fluorene and this compound under process-relevant conditions is considered crucial for future advancements in chemical hydrogen storage applications. uni.lu

Importantly, the reversible hydrogenation of fluorenone to this compound and the subsequent dehydrogenation of this compound back to fluorene have been successfully demonstrated, confirming the fundamental reversibility required for an LOHC system. fishersci.ca

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Catalytic Systems

The efficient synthesis and transformation of perhydrofluorene heavily rely on the development of advanced catalytic systems. Traditional methods for this compound synthesis, such as the hydrogenation of fluorene (B118485) (C₁₃H₁₀), often employ catalysts like palladium (Pd) or nickel (Ni) ontosight.ai. Recent advancements have introduced novel catalytic approaches, significantly improving reaction efficiency and selectivity.

A notable development involves an aqueous ruthenium (Ru) nanoparticle system (Ru@SLSaq), stabilized by sodium lignosulfonate. This system has demonstrated high catalytic activity for the efficient hydrogenation of o-hydroxydiphenylmethane (C₁₃H₁₂O) to this compound, achieving a 97.0% yield under mild conditions (1.5 MPa hydrogen pressure, 80 °C, 4 hours). This Ru@SLSaq system exhibits good cycling stability, with uniformly dispersed Ru nanoparticles averaging 2–3 nm in size acs.orgfigshare.com.

Furthermore, supported platinum (Pt) catalysts on Y-zeolites have shown selective catalytic activity for the ring-shift isomerization of this compound, yielding dodecahydrocyclopenta[a]naphthalene (C₁₃H₂₂) and dodecahydrophenalene (C₁₃H₂₂) acs.org. This hydroisomerization process is enhanced at temperatures above 250 °C acs.org. The ongoing pursuit of more efficient and selective catalysts is crucial for both the synthesis of this compound and its use in various applications, particularly in the context of liquid organic hydrogen carriers (LOHCs) researchgate.netsci-hub.seresearchgate.net.

The table below summarizes key catalytic systems and their performance in this compound-related reactions:

| Catalytic System | Substrate / Reactant | Product(s) | Key Conditions | Yield / Selectivity | Reference |

| Ru@SLSaq (Ru Nanoparticles) | o-hydroxydiphenylmethane | This compound | 1.5 MPa H₂, 80 °C, 4 h | 97.0% | acs.orgfigshare.com |

| Pt/Y-zeolite | This compound | Dodecahydrocyclopenta[a]naphthalene, Dodecahydrophenalene | >250 °C | Selective | acs.org |

| Pd or Ni | Fluorene | This compound | Hydrogenation conditions (general) | - | ontosight.ai |

| Pt/Al₂O₃ (optimized Pt NPs) | Perhydro dibenzyltoluene | Dehydrogenation products (relevant to LOHC, similar to this compound systems) | Optimized Pt nanoparticle size (1.95-2.70 nm) | High productivity | researchgate.netresearchgate.net |

Process Optimization and System Integration for Industrial Relevance

In the context of liquid organic hydrogen carriers (LOHCs), this compound (H12-F) and fluorene (H0-F) are considered process-relevant byproducts or potentially interesting LOHC compounds themselves researchgate.netresearchgate.netacs.org. Research focuses on understanding their thermophysical properties, such as viscosity, surface tension, and density, under process-relevant conditions to expand the database for chemical hydrogen storage applications researchgate.netresearchgate.netacs.org. For instance, this compound is liquid at 283 K and exhibits stereoisomerism, which significantly influences its thermophysical properties researchgate.netacs.org.

The table below presents selected thermophysical properties of this compound and fluorene, crucial for process design in LOHC systems:

| Compound | Molecular Formula | State at 283 K | Melting Point (K) | Density (g/cm³) at 298.15 K | Reference |

| This compound | C₁₃H₂₂ | Liquid | - | ~0.96 | ontosight.aithe-innovation.org |

| Fluorene | C₁₃H₁₀ | Solid | ~384 | - | researchgate.netacs.org |

Exploration of New this compound Derivatives and Analogs

The unique polycyclic structure of this compound makes it an attractive scaffold for the exploration of new derivatives and analogs with tailored properties and expanded applications. This compound derivatives are being investigated for their utility in developing novel polymers and functional materials ontosight.ai.

Beyond materials science, this compound and its analogs are actively explored for their biological activities, including potential anti-inflammatory and antioxidant effects, positioning them as interesting candidates for new therapeutic agents ontosight.ai. The synthesis of these derivatives can be achieved through various methods, such as the stepwise Birch reduction of the fluorene nucleus acs.orgacs.org.

In the context of high-energy-density jet fuels, this compound, characterized by its compact three-ring structure, can be synthesized via alkylation reactions. It exhibits promising fuel properties, including a density of 0.96 g/cm³, a freezing point as low as –40 °C, and a volume net heat of combustion (VNHOC) of 38.9 MJ/L the-innovation.org. Further research into this compound analogs, particularly those incorporating heteroatoms like nitrogen, is exploring their potential to modify thermodynamic properties for liquid hydrogen carriers, with compounds like 9-ethyl-β-carboline (C₁₃H₁₂N₂) being investigated as analogs of N-ethylcarbazole (C₁₄H₁₅N) osti.gov.

Interdisciplinary Approaches in Sustainable Chemical Engineering

The future of this compound research is increasingly intertwined with interdisciplinary approaches within sustainable chemical engineering. This field emphasizes green chemistry principles, green manufacturing, and the development of alternative energy solutions enpress-publisher.com.

Green chemistry, which aims to minimize the use and generation of hazardous substances, promotes the adoption of bio-catalysis, renewable raw materials (e.g., biomass), and environmentally benign reaction media such as water, ionic liquids, or supercritical fluids atbuftejoste.com.ngchemmethod.com. It also encourages alternative reaction conditions, including microwave activation and photocatalytic reactions chemmethod.com.

The development of advanced nanocatalysts, crucial for efficient chemical processes involving this compound, benefits significantly from interdisciplinary collaboration, integrating surface chemistry with material science to control particle size, shape, morphology, and thermal stability cosmic-etn.eusim2.be. Furthermore, this compound's role in LOHC systems directly contributes to the broader goal of sustainable hydrogen storage and transportation, which is a key component of industrial decarbonization efforts researchgate.net. The transition towards more sustainable practices, including the development of eco-friendly solvents and processes, is a collaborative endeavor involving chemical engineers, material scientists, and environmental experts to achieve reduced emissions and waste orientjchem.orgthechemicalengineer.com.

Q & A

Q. What are the recommended analytical methods for characterizing Perhydrofluorene purity in synthetic chemistry research?

To ensure purity, use gas chromatography (GC) with flame ionization detection for volatile impurities, complemented by high-performance liquid chromatography (HPLC) for non-volatile contaminants. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, while mass spectrometry (MS) confirms molecular weight. Cross-referencing with NIST Standard Reference Database 69 ensures spectral validation .

Q. What safety protocols should be followed when handling this compound in laboratory settings to prevent peroxide formation?

Implement strict safety measures:

- Regular peroxide testing using iodometric titration or test strips, especially after prolonged storage.

- Maintain inhibitor concentrations (e.g., BHT) during storage.

- Avoid distillation or high-temperature procedures without safety oversight.

- Conduct visual inspections using flashlights to detect crystallization in amber bottles .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives under varying reaction conditions?

Standardize reaction parameters (temperature, solvent purity, catalyst loading) and document deviations systematically. Use control experiments to isolate variable impacts. Validate synthetic routes with multiple characterization techniques (e.g., GC-MS, NMR) and reference batch-specific data from certified solutions (e.g., 100 µg/mL in toluene) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic stability data of this compound across different experimental setups?

Conduct meta-analyses to identify methodological disparities (e.g., calorimetry vs. computational modeling). Validate experimental conditions (pressure, solvent polarity) using controlled replication studies. Collaborate with analytical laboratories to standardize protocols, as recommended in PFAS guidance documents for data harmonization .

Q. How can advanced spectroscopic techniques (e.g., ¹⁹F NMR) be optimized for tracking this compound degradation products in environmental matrices?

Optimize ¹⁹F NMR parameters (relaxation delays, decoupling sequences) to enhance sensitivity for trace degradation products. Use deuterated solvents to minimize background interference. Validate findings against spiked environmental samples and reference databases like NIST to confirm detection limits .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound's bioaccumulation potential using biomarker approaches?

- Select biomarkers (e.g., hydroxylated metabolites) with validated analytical methods (HPLC-MS/MS).

- Establish baseline exposure levels in control populations and account for metabolic variability.

- Use the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, ensuring reproducibility through intraclass correlation coefficients (ICC > 0.7) and low within-subject variability (CV% < 15%) .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved stability or toxicity questions .

- Experimental Design : Align with PICO frameworks (Population: lab models; Intervention: synthetic conditions; Comparison: control batches; Outcome: purity/yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.